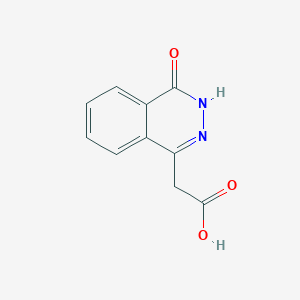

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQLIHBPGNGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324942 | |

| Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-11-9 | |

| Record name | 25947-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 25947-11-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, with the Chemical Abstracts Service (CAS) registry number 25947-11-9, is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information regarding this compound and its derivatives, focusing on its chemical properties, synthesis, and biological significance. While specific experimental data for the title compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a thorough understanding of its potential.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure consists of a phthalazinone ring system substituted with an acetic acid group at the 1-position. The presence of both a hydrogen bond donor (the carboxylic acid and the lactam N-H) and acceptor groups (the carbonyl groups and the nitrogen atoms) suggests its potential for interaction with biological macromolecules.

| Property | Value | Source |

| CAS Number | 25947-11-9 | N/A |

| Molecular Formula | C₁₀H₈N₂O₃ | N/A |

| Molecular Weight | 204.18 g/mol | N/A |

| Appearance | Off-white solid | [4] |

| Melting Point | 220 °C | N/A |

| Solubility | Sparingly soluble in water | [4] |

| XLogP3-AA | 0.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 78.8 Ų | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely two-step synthesis would start from 4-methylphthalazin-1(2H)-one. The first step would be a radical bromination of the methyl group, followed by a nucleophilic substitution with cyanide and subsequent hydrolysis of the resulting nitrile. An alternative and more direct approach would be the reaction of a phthalazinone with an haloacetate.

References

- 1. longdom.org [longdom.org]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. longdom.org [longdom.org]

- 6. 4-(Carboxymethyl)-1(2H)-phthalazinone | 325747-33-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This compound serves as a pivotal intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Core Chemical Properties

This compound, a heterocyclic compound, possesses a unique structural framework that makes it a valuable building block in medicinal chemistry. Its key chemical identifiers and physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |

| Synonyms | (4-Oxo-3,4-dihydro-1-phthalazinyl)acetic acid, 2-(4-keto-3H-phthalazin-1-yl)acetic acid |

| CAS Number | 25947-11-9 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Off-white solid |

| Solubility | Sparingly soluble in water (3.1 g/L at 25°C) |

| Topological Polar Surface Area | 78.8 Ų / 83.05 Ų |

| LogP | 0.5502 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Significance in Drug Discovery and Development

While this compound itself has not been extensively studied for direct biological activity, its true significance lies in its role as a key precursor for the synthesis of highly potent and specific enzyme inhibitors. Derivatives of this molecule have shown significant promise in targeting critical pathways involved in cancer progression.

Precursor to PARP Inhibitors

Phthalazinone-based compounds derived from this compound are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA repair mechanisms, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Olaparib, a marketed PARP inhibitor, features a phthalazinone core, highlighting the importance of this scaffold.[2]

Precursor to EGFR Inhibitors

Derivatives of this compound have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is a key target in various cancers. The phthalazinone scaffold provides a versatile platform for designing molecules that can effectively bind to the ATP-binding site of EGFR, thereby blocking its signaling cascade.[3][4]

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves the initial formation of a phthalazinone core followed by the introduction of the acetic acid moiety.

Step 1: Synthesis of 4-Substituted-2H-phthalazin-1-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as glacial acetic acid.[5]

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the solution while stirring. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture, and the product, 2H-phthalazin-1,4-dione, will precipitate. Filter the solid, wash with cold water, and dry.

Step 2: Alkylation to introduce the acetic acid precursor

-

Reaction Setup: Suspend the 2H-phthalazin-1,4-dione in a suitable solvent like dry acetone or DMF in a round-bottom flask.[6]

-

Base Addition: Add a base, such as anhydrous potassium carbonate, to the suspension.

-

Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux: Reflux the mixture overnight.[7] Monitor the reaction progress by TLC.

-

Workup: After cooling, pour the reaction mixture over crushed ice. The solid product, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, will precipitate. Filter, wash with water, and dry.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate in an appropriate solvent mixture, such as ethanol and water.

-

Hydrolysis: Add a base, like sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 3-4.

-

Isolation: The final product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

Purification and Characterization:

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Infrared (IR) spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its intrinsic biological activity is not well-documented, its role as a versatile and crucial intermediate in the synthesis of potent PARP and EGFR inhibitors underscores its importance. The synthetic pathways and chemical properties outlined in this guide provide a foundational understanding for researchers and scientists working to develop next-generation targeted therapies. Further exploration of this compound and its derivatives holds considerable promise for advancing the field of oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its phthalazinone core is a recognized privileged structure in medicinal chemistry, notably appearing in potent enzyme inhibitors. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its crucial role in the development of targeted therapeutics, particularly as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a compilation of synonyms, alternative names, and identifiers for this compound is provided below.

| Category | Name/Identifier |

| Systematic Name | This compound |

| IUPAC Name | 2-(4-oxo-3H-phthalazin-1-yl)acetic acid[1] |

| CAS Number | 25947-11-9[1][2][3][4] |

| Alternative Names | 2-(4-Oxo-3,4-dihydro-1-phthalazinyl)acetic acid[5] |

| 4-(Carboxymethyl)-1(2H)-phthalazinone[6] | |

| 4-Carboxymethylphthalazin-1(2H)-one | |

| 3,4-Dihydro-4-oxo-1-phthalazineacetic acid | |

| Other Identifiers | 1-Phalaazinaceticacida, 3,4-dihidro-4-oxo-[2] |

| 1-Phthalazineaceticticacide, 3,4-dihydro-4-oxo-[2] |

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties of this compound is presented below, providing essential data for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃[2][3][4] |

| Molecular Weight | 204.18 g/mol [4] |

| Appearance | Off-white solid[2] |

| Solubility | Sparingly soluble in water (3.1 g/L at 25 °C)[2] |

| pKa (Predicted) | 3.36 ± 0.10[2] |

| Topological Polar Surface Area | 78.8 Ų[2] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 2[2] |

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.5-8.5 ppm. The methylene protons of the acetic acid group would likely appear as a singlet around δ 3.5-4.5 ppm. The N-H proton of the phthalazinone ring would be anticipated as a broad singlet at a downfield shift.

-

¹³C NMR: Carbonyl carbons of the phthalazinone and carboxylic acid would resonate at the downfield region (>160 ppm). Aromatic carbons would appear between δ 120-140 ppm, and the methylene carbon would be expected in the range of δ 30-40 ppm.

-

FT-IR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, C=O stretching vibrations for the amide and carboxylic acid around 1650-1750 cm⁻¹, and C=C and C=N stretching from the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 204. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentation of the phthalazinone ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. The following is a representative experimental protocol adapted from general procedures for ester hydrolysis.

Reaction Principle: The synthesis is achieved through the saponification of ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, followed by acidification to yield the desired carboxylic acid.

Materials:

-

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1.0 equivalent) in a 2:1 (v/v) mixture of THF and water.

-

Addition of Base: To the stirred solution, add LiOH·H₂O (approximately 5 equivalents).

-

Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up - Quenching and Acidification: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate to ensure complete product recovery.

-

Washing: Combine the organic extracts and wash them with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Analytical Characterization

A general protocol for the analytical characterization of the synthesized this compound is outlined below.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra and assign the chemical shifts of the protons and carbons based on their multiplicity, integration, and correlation with the expected structure.

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, C=O, C=C, C=N).

Mass Spectrometry:

-

Obtain the mass spectrum of the compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Role in Drug Development: Synthesis of PARP Inhibitors

This compound is a key building block in the synthesis of phthalazinone-based PARP inhibitors, such as Olaparib.[7] These inhibitors are a targeted cancer therapy, particularly effective in cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with defective BRCA1/2 proteins, the homologous recombination pathway for repairing double-strand DNA breaks is compromised. When PARP is inhibited, single-strand breaks accumulate, leading to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.

Caption: PARP Inhibition Pathway in BRCA-Deficient Cells.

Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for PARP inhibitors, starting from this compound. This workflow involves the coupling of the carboxylic acid with a suitable amine, a common step in the synthesis of many PARP inhibitors.

Caption: Generalized Synthesis Workflow for a PARP Inhibitor Intermediate.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID | CAS 25947-11-9 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-(Carboxymethyl)-1(2H)-phthalazinone | 325747-33-9 | Benchchem [benchchem.com]

- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid: A Technical Guide to its Mechanism of Action as an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, also known as Ponalrestat, is a potent and highly selective inhibitor of the enzyme aldose reductase. This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Ponalrestat's mechanism of action centers on the noncompetitive inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol and mitigating the downstream pathological consequences, such as osmotic and oxidative stress. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aldose Reductase

The primary molecular target of this compound is aldose reductase (ALR2), an enzyme that catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1] In normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in the presence of high glucose levels, as seen in diabetes mellitus, the activity of aldose reductase significantly increases.[2]

Ponalrestat acts as a potent and specific inhibitor of ALR2.[1] Kinetic studies have demonstrated that it exhibits a pure noncompetitive inhibition mechanism with respect to glucose.[1] This is a crucial characteristic, as its inhibitory efficacy is not diminished by the elevated glucose concentrations present in diabetic patients.[1] The high selectivity of Ponalrestat for ALR2 over the closely related enzyme aldehyde reductase (ALR1) minimizes the potential for off-target effects.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as an aldose reductase inhibitor has been quantified in various in vitro studies. The key parameters defining its potency and selectivity are the inhibition constant (Ki), the enzyme-inhibitor-substrate dissociation constant (Kies), and the half-maximal inhibitory concentration (IC50).

| Parameter | Enzyme | Value | Species | Source |

| Ki | Aldose Reductase 2 (ALR2) | 7.7 nM | Bovine Lens | [1] |

| Kies | Aldose Reductase 2 (ALR2) | 7.7 nM | Bovine Lens | [1] |

| Ki | Aldehyde Reductase 1 (ALR1) | 60 µM | Bovine Kidney | [1] |

| Kies | Aldehyde Reductase 1 (ALR1) | 3 µM | Bovine Kidney | [1] |

Table 1: Inhibitory Constants of Ponalrestat. This table summarizes the reported Ki and Kies values for Ponalrestat against bovine lens ALR2 and bovine kidney ALR1, demonstrating its high potency and selectivity for ALR2.

For comparative purposes, the IC50 values of other notable aldose reductase inhibitors are presented below.

| Compound | IC50 (Rat Lens Aldose Reductase) |

| ONO-2235 | 1.0 x 10⁻⁸ M |

| Ponalrestat (Implied Potency) | Potent inhibitor, specific values vary by study |

Table 2: Comparative IC50 Values of Aldose Reductase Inhibitors. This table provides a comparison of the in vitro potency of different aldose reductase inhibitors. While a specific IC50 for Ponalrestat from this direct source is not provided, its nanomolar Ki value suggests a correspondingly low IC50.[3]

Signaling Pathways

The inhibition of aldose reductase by this compound interrupts a cascade of pathological signaling events initiated by hyperglycemia.

Figure 1: The Polyol Pathway and Downstream Signaling. This diagram illustrates how hyperglycemia drives the polyol pathway, leading to osmotic and oxidative stress, which in turn activates downstream signaling pathways like PKC, AGE formation, and NF-kB, ultimately contributing to diabetic complications. Ponalrestat inhibits aldose reductase, the initial enzyme in this cascade.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of compounds against aldose reductase.

Figure 2: Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay. This flowchart outlines the key steps involved in a typical spectrophotometric assay to measure the inhibitory activity of Ponalrestat on aldose reductase.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.2.

-

Cofactor: 0.1 mM NADPH in assay buffer.

-

Substrate: 10 mM DL-glyceraldehyde in assay buffer.

-

Enzyme: Purified recombinant human aldose reductase or a partially purified enzyme preparation from a tissue source (e.g., rat lens). The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

-

This compound (Ponalrestat): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of final assay concentrations.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH solution, and the desired concentration of Ponalrestat (or vehicle for control).

-

Add the aldose reductase enzyme solution to the cuvette and mix gently.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde substrate solution and immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of Ponalrestat relative to the control (vehicle-treated) reaction.

-

The IC50 value, the concentration of Ponalrestat that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Clinical Trial Protocol for Diabetic Neuropathy

Clinical trials have been conducted to evaluate the efficacy of Ponalrestat in patients with diabetic neuropathy. While specific protocols vary, the general design often involves a randomized, double-blind, placebo-controlled study.

Key Components of a Typical Clinical Trial Protocol:

-

Patient Population: Patients with a confirmed diagnosis of diabetic peripheral neuropathy, often with defined inclusion and exclusion criteria based on nerve conduction velocity and symptom severity.[4]

-

Treatment: Oral administration of Ponalrestat (e.g., 600 mg once daily) or a matching placebo.[4][5]

-

Duration: Treatment periods typically range from several weeks to over a year.[5][6]

-

Primary Endpoints:

-

Secondary Endpoints:

The results of these trials have been mixed, with some studies showing modest improvements in certain parameters of nerve function, while others did not demonstrate significant beneficial effects compared to placebo.[4][5][6]

Conclusion

This compound (Ponalrestat) is a well-characterized, potent, and selective inhibitor of aldose reductase. Its mechanism of action is centered on blocking the first enzymatic step of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent cascade of cellular stress and damage implicated in the long-term complications of diabetes. The quantitative data on its inhibitory activity and selectivity provide a strong rationale for its therapeutic potential. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of aldose reductase inhibition. While clinical outcomes have been variable, the continued investigation into the role of the polyol pathway and the development of next-generation aldose reductase inhibitors remain a crucial area of research in the management of diabetic complications.

References

- 1. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of polyol pathway to diabetes-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new aldose reductase inhibitor on various tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 12-month randomized controlled study of the aldose reductase inhibitor ponalrestat in patients with chronic symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-year treatment with the aldose reductase inhibitor, ponalrestat, in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the aldose reductase inhibitor, ponalrestat, on diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Phthalazinones: A Technical Guide to the PARP-Inhibiting Prowess of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives

For Immediate Release

In the intricate landscape of oncological research, the quest for targeted and effective therapies remains paramount. Among the promising avenues of investigation, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring DNA damage response deficiencies. This technical guide delves into the core of this therapeutic approach, focusing on a pivotal chemical scaffold: (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. While the parent compound serves as a crucial synthetic intermediate, its derivatives have demonstrated significant biological activity as potent PARP inhibitors.[1][2][3] This document provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with this important class of molecules.

Quantitative Biological Activity of Phthalazinone-Based PARP Inhibitors

The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activity against PARP enzymes, primarily PARP-1, and their corresponding cytotoxic effects on cancer cell lines. The following table summarizes key quantitative data for a selection of these compounds, providing a comparative overview of their efficacy.

| Compound ID | Structure | PARP-1 IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) | Reference |

| Olaparib | A clinically approved PARP inhibitor serving as a benchmark. | 1-5 | Capan-1 (BRCA2 deficient) | 10.412 | [4] |

| Compound 11c | 4-(4-Fluorophenyl)-2H-phthalazin-1-one derivative | 97 | A549 (Lung Carcinoma) | Not explicitly stated in the reference | [5] |

| Compound 23 | A derivative with modifications on the tail region of Olaparib. | 3.24 | Capan-1 (BRCA2 deficient) | 7.532 | [4] |

| YCH1899 | A phthalazin-1(2H)-one derivative designed to overcome resistance. | Not explicitly stated in the reference | Olaparib-resistant cells | 0.00089 | [6] |

| Compound 4 | A dual PARP-1/HDAC-1 inhibitor based on the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid scaffold. | 4.2 | K562, MDA-MB-231 | 5.6, 4.3 | [7] |

Core Experimental Protocols

The evaluation of this compound derivatives as PARP inhibitors involves a series of well-defined in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.[8][9][10]

Materials:

-

96-well plates pre-coated with histone proteins

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Blocking Buffer

-

Wash Buffer (e.g., PBST)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Test compounds (dissolved in DMSO)

-

Microplate luminometer

Procedure:

-

Plate Preparation: Wash the histone-coated plates with Wash Buffer. Block the wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with Wash Buffer.[8]

-

Compound Addition: Prepare serial dilutions of the test compounds in PARP Assay Buffer. Add the diluted compounds or vehicle control (DMSO) to the designated wells.

-

Reaction Initiation: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP Assay Buffer. Add this mix to all wells except the "blank" controls. Incubate for 15 minutes at room temperature. Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.[11]

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Wash the plate three times with Wash Buffer. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate again three times. Add the chemiluminescent HRP substrate to each well.[8][9]

-

Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

-

Data Analysis: Subtract the background reading (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Intracellular PARylation Assay

This cell-based assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The level of poly(ADP-ribosyl)ated (PAR) proteins is then measured, typically by Western blotting or an ELISA-based method, to determine the extent of PARP inhibition.

Materials:

-

Cancer cell line of interest (e.g., A549, Capan-1)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against PAR

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment or ELISA kit for PAR detection

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified period. Induce DNA damage by adding a DNA damaging agent for a short duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-PAR antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[12]

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the reduction in PAR levels in compound-treated cells compared to the vehicle-treated, DNA damage-induced control.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13][14]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental process, the following diagrams illustrate the PARP signaling pathway and a general workflow for inhibitor evaluation.

Caption: PARP-1 mediated DNA single-strand break repair pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | CAS No- 763114-26-7 [chemicea.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 5. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

The Rise of Phthalazinones: A Technical Guide to the Discovery of Novel PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of DNA repair is fundamental to cellular homeostasis. Among the key choreographers of this process is the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2. Their role in sensing and initiating the repair of DNA single-strand breaks (SSBs) has positioned them as a critical target in oncology. The concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair deficiencies (such as BRCA1/2 mutations) leads to cell death, has revolutionized cancer therapy. This has spurred the development of numerous PARP inhibitors, with the phthalazinone scaffold emerging as a particularly fruitful chemical starting point.

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel phthalazinone-based PARP inhibitors. We will delve into the quantitative analysis of their inhibitory potential, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and discovery workflows.

Quantitative Analysis of Novel Phthalazinone-Based PARP Inhibitors

The potency and selectivity of newly synthesized phthalazinone derivatives are paramount. The following tables summarize the in vitro inhibitory activity of several novel compounds against PARP1 and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro PARP1 Inhibitory Activity of Novel Phthalazinone Derivatives

| Compound ID | PARP1 IC50 (nM) | Reference Compound | PARP1 IC50 (nM) |

| Compound 23 | 3.24 | Olaparib | 5 |

| Compound 14 | 4.74 | Olaparib | 5 |

| Compound 11c | 97 | Olaparib | 139 |

| DLC-1-6 | <0.2 | Olaparib | Not Reported |

| B16 | 7.8 | Olaparib | Not Reported |

Table 2: Anti-proliferative Activity of Novel Phthalazinone Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Mutation Status | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 23 | Capan-1 | BRCA2-deficient | 7.532 | Olaparib | 10.412 |

| Compound 14 | Capan-1 | BRCA2-deficient | >10 | Olaparib | 10.412 |

| DLC-1 | MDA-MB-436 | BRCA1-deficient | 0.08 | Olaparib | Not Reported |

| DLC-1 | MDA-MB-231 | BRCA-proficient | 26.39 | Olaparib | Not Reported |

| DLC-1 | MCF-7 | BRCA-proficient | 1.01 | Olaparib | Not Reported |

| DLC-50 | MDA-MB-436 | BRCA1-deficient | 0.30 | Olaparib | Not Reported |

| DLC-50 | MDA-MB-231 | BRCA-proficient | 2.70 | Olaparib | Not Reported |

| DLC-50 | MCF-7 | BRCA-proficient | 2.41 | Olaparib | Not Reported |

Key Experimental Protocols

The discovery and validation of novel PARP inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the development of phthalazinone-based PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., calf thymus DNA)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compounds (novel phthalazinone inhibitors) and a reference inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring chemiluminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.

-

Reaction Setup:

-

Add 25 µL of assay buffer to all wells of the histone-coated 96-well plate.

-

Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle (for control wells) to the respective wells.

-

Prepare a master mix containing the PARP1 enzyme and activated DNA in assay buffer.

-

Add 10 µL of the master mix to each well, except for the "no enzyme" control wells.

-

-

Reaction Initiation:

-

Prepare a solution of biotinylated NAD+ in the assay buffer.

-

Add 10 µL of the biotinylated NAD+ solution to all wells to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Detection:

-

Wash the plate three times with 200 µL/well of wash buffer.

-

Add 50 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well.

-

Incubate at room temperature for 30 minutes.

-

Wash the plate three times with 200 µL/well of wash buffer.

-

Add 50 µL of the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular PARylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR).

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PAR produced is then quantified by Western blot analysis using an anti-PAR antibody. A reduction in the PAR signal indicates intracellular PARP inhibition.

Materials:

-

Cancer cell line (e.g., HeLa or a relevant BRCA-mutated line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

-

Test compounds (novel phthalazinone inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent ECL substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induce DNA damage by treating the cells with H2O2 (e.g., 10 mM for 10 minutes) or MMS (e.g., 0.5 mM for 15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Develop the blot using a chemiluminescent ECL substrate.

-

Capture the image using an imaging system.

-

Quantify the band intensities for PAR and normalize them to the loading control.

-

Determine the effective concentration (EC50) of the inhibitor that reduces PAR levels by 50%.

-

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[1]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell line (e.g., Capan-1 for BRCA2-deficient or MDA-MB-436 for BRCA1-deficient)

-

Cell culture medium and supplements

-

Test compounds (novel phthalazinone inhibitors)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the data on a dose-response curve.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex biological pathways and the logical flow of the drug discovery process.

PARP Signaling in DNA Single-Strand Break Repair

Caption: PARP1 activation at DNA SSBs and its inhibition by phthalazinone-based inhibitors.

Synthetic Lethality in BRCA-Deficient Cancer Cells

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Workflow for the Discovery of Novel Phthalazinone-Based PARP Inhibitors

Caption: A streamlined workflow for the discovery and development of novel PARP inhibitors.

This technical guide provides a foundational understanding of the discovery of novel phthalazinone-based PARP inhibitors. The presented data, protocols, and diagrams offer a valuable resource for researchers and drug development professionals in the field of oncology, facilitating further innovation in this promising area of targeted cancer therapy.

References

The Cornerstone of PARP Inhibitors: A Technical Review of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid and Its Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a critical scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the synthesis, chemical properties, and, most significantly, the biological applications of this compound and its derivatives, with a special focus on their role in oncology.

The phthalazinone core, particularly this compound, has emerged as a foundational element in the design of potent PARP inhibitors. These inhibitors represent a pivotal class of targeted cancer therapies, exploiting the principle of synthetic lethality in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This review consolidates key quantitative data, experimental methodologies, and the underlying biochemical pathways to facilitate further research and development in this promising therapeutic area.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₈N₂O₃ and CAS number 25947-11-9, presents as an off-white solid. It is characterized by its limited solubility in water.[1] The molecule's structure, featuring a fused heterocyclic phthalazinone ring system with an acetic acid moiety, provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to the target compound could involve the reaction of a suitably substituted phthalic anhydride or phthalide with hydrazine hydrate. The following diagram illustrates a logical workflow for such a synthesis.

References

An In-depth Technical Guide on the Solubility Profile of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule of interest in pharmaceutical research. The document details its known solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and explores the relevant biological context of the broader phthalazinone class of compounds.

Introduction

This compound belongs to the phthalazinone class of heterocyclic compounds.[1] This class has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[2] Understanding the solubility of a compound is a critical first step in drug development, as it directly influences bioavailability, formulation strategies, and the design of preclinical and clinical studies. This guide aims to provide a detailed resource on the solubility and related characteristics of this compound.

Solubility Profile

The solubility of a compound is a key physicochemical property that dictates its dissolution rate and subsequent absorption in biological systems. Phthalazinone-based compounds are often characterized by poor aqueous solubility, which can present challenges for oral bioavailability.[2]

Quantitative Solubility Data

Currently, there is limited publicly available quantitative solubility data for this compound across a wide range of solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 3.1 | Not Specified |

Table 1: Quantitative Solubility of this compound.[1]

Qualitative Solubility and pH-Dependence

While extensive quantitative data is lacking, the solubility of a closely related compound, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, provides some insight. This derivative is reported to be practically insoluble in water, but demonstrates excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a solubility greater than 50 mg/mL.[3] It also shows good solubility in methanol.[3] This suggests that this compound may exhibit similar solubility characteristics in these organic solvents.

The aqueous solubility of ionizable drugs is often pH-dependent.[4][5] For this compound, which contains a carboxylic acid moiety, the solubility is expected to increase in alkaline solutions where the carboxylic acid is deprotonated, forming a more soluble salt. Conversely, in acidic solutions, the compound will be in its less soluble, unionized form. A comprehensive pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical development. The two primary methods for assessing solubility are the kinetic and thermodynamic assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically DMSO.

-

Dilution: Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

-

Equilibration: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

Precipitate Detection: The presence of precipitate is detected by various methods, such as nephelometry (light scattering), UV-Vis spectroscopy after filtration or centrifugation, or LC-MS.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Workflow for Kinetic Solubility Determination:

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of homophthalic anhydride from homophthalic acid, followed by a cyclocondensation reaction with hydrazine hydrate. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The structural motif of this compound serves as a valuable scaffold for the development of novel therapeutic agents. This document outlines a reliable and reproducible protocol for its laboratory-scale synthesis.

Chemical Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Synthesis of Homophthalic Anhydride

Homophthalic acid is dehydrated using a suitable agent to yield homophthalic anhydride.

Step 2: Synthesis of this compound

Homophthalic anhydride undergoes a cyclocondensation reaction with hydrazine hydrate to form the final product.

Experimental Protocols

Part 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid

This procedure is adapted from a standard method for the preparation of homophthalic anhydride.

Materials and Equipment:

-

Homophthalic acid

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Ice bath

-

Glacial acetic acid (for washing)

Procedure:

-

In a 200-mL round-bottomed flask equipped with a reflux condenser, a mixture of dry homophthalic acid (60 g, 0.33 mole) and acetic anhydride (33.7 g, 31 mL, 0.33 mole) is prepared.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After the reflux period, the mixture is cooled to approximately 10 °C in an ice bath for 30 minutes to induce crystallization.

-

The solid homophthalic anhydride is collected by suction filtration using a Büchner funnel.

-

The collected solid is washed with 10 mL of glacial acetic acid to remove impurities.

-

The product is pressed to remove as much solvent as possible and then dried.

Part 2: Synthesis of this compound

This protocol describes the cyclocondensation of homophthalic anhydride with hydrazine hydrate.

Materials and Equipment:

-

Homophthalic anhydride

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve homophthalic anhydride (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate upon cooling, the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethanol and water) to induce crystallization.

-

The purified product, this compound, is collected by filtration and dried.

Data Presentation

| Compound | Starting Material(s) | Solvent(s) | Reaction Time | Yield (%) | Melting Point (°C) |

| Homophthalic Anhydride | Homophthalic Acid, Acetic Anhydride | None | 2 hours | High | 140-141 |

| This compound | Homophthalic Anhydride, Hydrazine Hydrate | Ethanol | 2-4 hours | Moderate | 203-205 |

Note: Yields and melting points are typical and may vary based on experimental conditions and purity of reagents.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Hydrazine hydrate is toxic and corrosive; handle with extreme care.

-

Acetic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described herein provides a clear and detailed methodology for the synthesis of this compound. This document is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of this important heterocyclic compound for further investigation and application in drug discovery and development.

Application Notes and Protocols for the Synthesis of Phthalazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phthalazinone derivatives, a class of heterocyclic compounds with significant pharmacological interest, including their role as PARP inhibitors in cancer therapy.[1]

Introduction

Phthalazinone derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, cardiotonic, and antitumor properties.[2] Their synthesis is a key area of research in drug discovery and development. The core structure is typically synthesized through the condensation of a hydrazine derivative with a suitable ortho-substituted benzoic acid derivative, such as a 2-acylbenzoic acid or 2-formylbenzoic acid.[3][4] These methods provide a versatile platform for the generation of diverse phthalazinone libraries for biological screening.

General Synthetic Workflow

The synthesis of phthalazinone derivatives generally follows a cyclocondensation strategy. The workflow begins with the reaction of an ortho-substituted benzoic acid derivative with hydrazine or a substituted hydrazine. This is typically followed by work-up and purification steps to isolate the desired phthalazinone product.

Caption: General workflow for phthalazinone synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various phthalazinone derivatives based on literature reports.

| Starting Material | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Acetylbenzoic acid | Hydrazine hydrate | 4-Methylphthalazin-1(2H)-one | Reflux in ethanol, 4-6 hours | High (not specified) | [5] |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | 4-Phenylphthalazin-1(2H)-one | Not specified | Good to excellent | [3] |

| 3-Benzalphthalide | Hydrazine hydrate | 4-Benzyl-2H-phthalazin-1-one | Boiling ethanol | Not specified | [6] |

| Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate | (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | Reflux in ethanol, 3 hours | 86 | [7] |

| 2-Formylbenzoic acid | Phenylhydrazine | 2-Phenylphthalazin-1(2H)-one | Methanol, NH4Cl, rt, 4-6 h | 80-94 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one and its Acetohydrazide Derivative[6][8]

This protocol outlines a four-step synthesis starting from phthalic anhydride to yield (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide.

Step 1: Synthesis of 3-Benzalphthalide

-

Fuse phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate in a sand bath at 230-240°C.

Step 2: Synthesis of 4-Benzyl-2H-phthalazin-1-one

-

React the resulting 3-benzalphthalide with hydrazine hydrate in boiling ethanol.

Step 3: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate

-

Dissolve 4-benzyl-2H-phthalazin-1-one (0.01 mol) in a mixture of DMF and acetone (1:1).

-

Add anhydrous potassium carbonate (K2CO3) and ethyl chloroacetate.

-

Reflux the mixture.

-

After completion, evaporate the solvent and pour the residue into water to precipitate the product.

-

Recrystallize from petroleum ether.

Step 4: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide

-

A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3.22 g, 0.01 mol) and hydrazine hydrate (0.05 mL, 0.01 mol) in ethanol (30 mL) is refluxed for 3 hours.[8]

-

The separated solid is filtered off and recrystallized from ethanol to give the final product.[8]

Protocol 2: Synthesis of 2-Aryl-phthalazin-1(2H)-ones from o-Formylbenzoic Acid[1]

This protocol describes a one-pot synthesis of 2-aryl-phthalazinones.

-

To a solution of o-formylbenzoic acid (1 mmol) and a substituted aryl hydrazine (1 mmol) in methanol (5 mL), add ammonium chloride (NH4Cl) (10 mol%).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure 2-aryl-phthalazin-1(2H)-one.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Phthalazinone derivatives, such as the FDA-approved drug Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[4] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10]

Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains.[9] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[1] PARP inhibitors block the catalytic activity of PARP1, preventing the formation of PAR chains. This leads to the trapping of PARP1 on the DNA and the accumulation of unrepaired SSBs, which can be converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[11]

References

- 1. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives as a key scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a primary focus on the blockbuster drug Olaparib. Detailed synthetic protocols, quantitative data, and relevant biological pathways are presented to facilitate research and development in this critical area of oncology.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during replication, collapse into DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.

The phthalazinone scaffold, derived from this compound, has proven to be a highly effective pharmacophore for the design of potent PARP inhibitors. Its structural features allow for key interactions with the PARP active site, leading to high inhibitory activity.

Data Presentation

Table 1: Synthesis Yields for Olaparib and Key Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate) - Route A[1] | Phthalhydrazide and 2-fluoro-5-(bromomethyl)benzoic acid | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Negishi coupling | 62 (overall) |

| 2: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate) - Route B[1] | 2-formylbenzoic acid and an appropriate aldehyde | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Horner–Wadsworth–Emmons reaction followed by hydrolysis and cyclization with hydrazine hydrate. | 77 (over two steps) |

| 3: Amide Coupling to form Olaparib[1] | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Olaparib | 1-(cyclopropylcarbonyl)piperazine, HBTU, DIPEA, Acetonitrile | 85 |

Table 2: In Vitro Inhibitory Activity of Phthalazinone-Based PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀ µM) | Reference |

| Olaparib | 5 | 1 | Capan-1 (BRCA2 deficient) | 10.412 | [2] |

| Compound 23 (Olaparib analog) | 3.24 | Not Reported | Capan-1 (BRCA2 deficient) | 7.532 | [2] |

| Compound 14 (Olaparib analog) | 4.74 | Not Reported | Capan-1 (BRCA2 deficient) | Not Reported | [2] |

| Compound 11c (4-phenylphthalazin-1-one derivative) | 97 | Not Reported | A549 (lung carcinoma) | Not Reported | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate for Olaparib)

This protocol describes a convergent synthesis approach.

Step 1: Synthesis of 1-chloro-4-methylphthalazine

-

To a solution of 4-methylphthalazin-1(2H)-one in phosphorus oxychloride, reflux the mixture for 3 hours.

-

After cooling, the reaction mixture is poured onto ice and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The resulting precipitate is filtered, washed with water, and dried to yield 1-chloro-4-methylphthalazine.

Step 2: Synthesis of ethyl 2-fluoro-5-(bromomethyl)benzoate

-

A mixture of ethyl 2-fluoro-5-methylbenzoate, N-bromosuccinimide (NBS), and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp.

-

The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give ethyl 2-fluoro-5-(bromomethyl)benzoate.

Step 3: Coupling and Hydrolysis

-

To a suspension of activated zinc dust in anhydrous THF, a solution of ethyl 2-fluoro-5-(bromomethyl)benzoate in anhydrous THF is added dropwise.

-

The resulting organozinc reagent is then added to a solution of 1-chloro-4-methylphthalazine and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

-

The reaction mixture is stirred at reflux until completion (monitored by TLC).

-

The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude ester is then hydrolyzed using a base (e.g., NaOH) in a mixture of ethanol and water.

-

After acidification, the product, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, precipitates and is collected by filtration.

Protocol 2: Synthesis of Olaparib via Amide Coupling

-

To a suspension of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add 1-(cyclopropylcarbonyl)piperazine (1.1 equivalents).

-

Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-